molecular formula C19H19NO4S B2924155 N-(4-(furan-3-yl)benzyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 2034556-71-1

N-(4-(furan-3-yl)benzyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2924155
CAS No.: 2034556-71-1
M. Wt: 357.42
InChI Key: CQWQVPFNSZHZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(furan-3-yl)benzyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic chemical compound of interest in medicinal chemistry and pharmaceutical research. Structurally, it belongs to the class of benzenesulfonamides, a group known for its diverse biological activities and prevalence in therapeutic agents . The molecule features a 4-methoxy-3-methylbenzenesulfonamide group linked to a 4-(furan-3-yl)benzyl moiety. Benzenesulfonamide derivatives are frequently investigated for their potential as enzyme inhibitors, particularly in oncology and inflammation . The specific stereoelectronic properties imparted by the furan and methoxy groups make this compound a valuable intermediate for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new chemical space in drug discovery programs. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. All information provided is for informational purposes and does not constitute a recommendation for any specific application. Researchers should conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-14-11-18(7-8-19(14)23-2)25(21,22)20-12-15-3-5-16(6-4-15)17-9-10-24-13-17/h3-11,13,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWQVPFNSZHZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(furan-3-yl)benzyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. Understanding its mechanisms of action and biological implications is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N2O4S
  • Molecular Weight : 364.43 g/mol
  • LogP : 3.6196 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 102.61 Ų

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : It has been observed to interfere with the cell cycle, particularly at the G1/S checkpoint, thereby preventing cancer cell division.
Cell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

2. Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by modulating inflammatory pathways. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

3. Antiviral Activity

This compound has shown potential antiviral activity against several viruses, including Hepatitis B Virus (HBV). Its mechanism involves enhancing the intracellular levels of antiviral proteins that inhibit viral replication.

Study on Anticancer Effects

A study published in Cancer Letters evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed in treated cells compared to controls.

Anti-inflammatory Mechanism Research

Another research article highlighted the compound's ability to reduce inflammation markers in an animal model of arthritis. The treatment group showed a marked decrease in swelling and pain compared to the untreated group.

Comparison with Similar Compounds

N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide (CAS 2034456-47-6)

  • Structural Similarity: Replaces the 4-methoxy-3-methylbenzenesulfonamide group with a quinoline-8-sulfonamide moiety.
  • Molecular Weight : 364.4 g/mol (vs. ~369.4 g/mol for the target compound).
  • Implications: The quinoline substituent may alter solubility and bioavailability compared to the methoxy-methyl benzene group .

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

  • Structural Similarity : Shares the benzenesulfonamide core but substitutes the furan-3-yl benzyl group with a 5-methyloxazole sulfamoylphenyl group.
  • Synthetic Aim : Designed for antimicrobial screening, highlighting the role of heterocycles in modulating biological activity .

Sulfonamides with Varied Aromatic Systems

JNK Inhibitors (e.g., N-(4-(methylsulfonyl)benzyl)-4-amino-5-cyano-6-(furan-3-yl)picolinamide)

  • Structural Similarity : Contains a furan-3-yl group but incorporates a picolinamide scaffold instead of benzenesulfonamide.
  • Key Differences : The picolinamide core targets JNK1–JNK3 kinases, suggesting divergent therapeutic applications (e.g., anti-inflammatory or neurodegenerative diseases).

N-(4-ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide

  • Structural Similarity : Shares the benzenesulfonamide core but includes a tetrahydro-2H-pyran-4-ylmethoxy group and hydroxymethyl substituents.
  • Key Differences : The tetrahydrofuran-derived group may enhance metabolic stability or solubility compared to the furan-3-yl benzyl group .

Melting Points and Stability

  • Example 53 () : Melting point of 175–178°C, indicative of crystalline stability.
  • Target Compound: No direct data, but analogous sulfonamides (e.g., ) often exhibit high melting points due to hydrogen bonding and aromatic stacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.